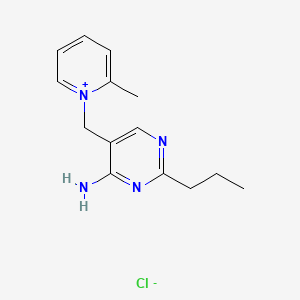
Amprolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amprolium is an organic compound primarily used as a coccidiostat in poultry. It is a thiamine analogue that inhibits the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis in these parasites . This compound is widely used in veterinary medicine to control coccidiosis, a parasitic disease affecting the intestinal tract of poultry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amprolium involves several steps. Initially, ethoxymethylenemalononitrile is condensed with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine . The nitrile is subsequently reduced to yield the corresponding aminomethyl compound. This compound undergoes exhaustive methylation, followed by the displacement of the activated quaternary nitrogen by bromide ion to form a key intermediate. Finally, the halogen is displaced by α-picoline to produce this compound .
Industrial Production Methods: In industrial settings, high-purity granular this compound hydrochloride is prepared by dissolving a crude product in water, followed by decolorization and impurity removal using activated carbon. An organic solvent is then added to separate the this compound hydrochloride crystals. The wet product is granulated, dried, and screened to obtain high-purity granular this compound hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: Amprolium undergoes various chemical reactions, including ion-pair formation and spectrophotometric reactions. It reacts with bromocresol green, bromophenol blue, and bromothymol blue to form ion-pairs that can be extracted into chloroform . These reactions are typically used for the spectrophotometric determination of this compound hydrochloride.
Common Reagents and Conditions:
Ion-Pair Formation: Reagents such as bromocresol green, bromophenol blue, and bromothymol blue are used in the presence of chloroform.
Spectrophotometric Reactions: These reactions involve the use of spectrophotometers to measure the absorption maxima of the ion-pairs formed.
Major Products: The major products formed from these reactions are the ion-pairs of this compound with the respective reagents, which can be analyzed spectrophotometrically .
Aplicaciones Científicas De Investigación
Amprolium has a wide range of applications in scientific research:
Mecanismo De Acción
Amprolium acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes with thiamine for absorption by the Eimeria parasites, thereby inhibiting thiamine uptake. This inhibition prevents the parasites from synthesizing carbohydrates, ultimately leading to their death .
Comparación Con Compuestos Similares
Amprolium is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:
Sulfonamides: These are synthetic antimicrobial agents that inhibit folic acid synthesis in parasites.
Decoquinate: A quinolone coccidiostat that inhibits the electron transport chain in parasites.
Triazines (Diclazuril and Toltrazuril): These compounds interfere with the nuclear division of parasites.
This compound’s uniqueness lies in its specific inhibition of thiamine transport, which is not a common mechanism among other coccidiostats .
Propiedades
Número CAS |
121-25-5 |
|---|---|
Fórmula molecular |
C14H20ClN4+ |
Peso molecular |
279.79 g/mol |
Nombre IUPAC |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1; |
Clave InChI |
LCTXBFGHZLGBNU-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.[Cl-] |
SMILES canónico |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
121-25-5 |
Descripción física |
Solid; [Aldrich MSDS] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
3053-18-7 |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amprol Amprolium Amprolium Chloride Amprolium Hydrochloride Anticoccid Chloride, Amprolium Hydrochloride, Amprolium Hydrochloride, Noé-Socopharm Némaprol Noé Socopharm Hydrochloride Noé-Socopharm Hydrochloride Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















